REACTION_CXSMILES
|
[C:1]([OH:4])(=[O:3])[CH3:2].[F:5][C:6]1[C:11](O)=[C:10]([F:13])[C:9]([F:14])=[C:8]([F:15])[C:7]=1[F:16].C1(N=C=NC2CCCCC2)CCCCC1>CCOC(C)=O>[F:5][C:6]1[C:11]([O:3][C:1](=[O:4])[CH3:2])=[C:10]([F:13])[C:9]([F:14])=[C:8]([F:15])[C:7]=1[F:16]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
46 μL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
162 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=C(C(=C1O)F)F)F)F
|
Name
|
|
Quantity
|
182 mg
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 12 h at rt at which time it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
(washing with EtOAc)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Ester 19 was used immediately without further purification
|
Reaction Time |
12 h |
Name
|
|
Type
|
|
Smiles
|
FC1=C(C(=C(C(=C1OC(C)=O)F)F)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |